

Spectroscopic Profile of (E)-10-Dodecenyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: (E)-10-Dodecenyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(E)-10-dodecenyl acetate**, a significant insect pheromone component. The document details its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. Included are comprehensive data tables, detailed experimental protocols for acquiring such spectra, and a workflow diagram for pheromone analysis, designed to assist researchers in the identification and characterization of this and similar semiochemicals.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(E)-10-dodecenyl acetate**, providing a quantitative reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR data provide detailed information about the carbon-hydrogen framework of **(E)-10-dodecenyl acetate**.

Table 1: ^1H NMR Spectroscopic Data for **(E)-10-Dodecenyl Acetate**

| Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|----------------------------------|--------------|---------------------------|----------------------------------|
| 5.39-5.43 | m | - | CH=CH |
| 4.05 | t | 6.8 | CH ₂ O |
| 2.05 | s | - | CH ₃ CO |
| 1.97 | m | - | CH ₂ CH= |
| 1.73 | m | - | CH ₃ (on double bond) |
| 1.57-1.65 | m | - | CH ₂ |
| 1.28 | m | - | (CH ₂) _n |

Table 2: ¹³C NMR Spectroscopic Data for **(E)-10-Dodecenyl Acetate**

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|----------------------------------|
| 171.2 | C=O |
| 131.6 | CH= |
| 124.5 | =CH |
| 64.6 | CH ₂ O |
| 32.6 | CH ₂ |
| 29.6 | CH ₂ |
| 29.4 | CH ₂ |
| 29.4 | CH ₂ |
| 29.2 | CH ₂ |
| 29.1 | CH ₂ |
| 28.6 | CH ₂ |
| 26.8 | CH ₂ |
| 21.0 | CH ₃ CO |
| 17.9 | CH ₃ (on double bond) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for **(E)-10-Dodecenyl Acetate**

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 226 | 0 | [M] ⁺ (Molecular Ion) |
| 166 | 11.7 | [M - CH ₃ COOH] ⁺ |
| 137 | 3.43 | |
| 124 | 6.4 | |
| 110 | 11.7 | |
| 109 | 11.7 | |
| 96 | 26.5 | |
| 82 | 56.0 | |
| 68 | 75.5 | |
| 55 | 80.4 | |
| 43 | 100 | |
| 29 | 20.6 | |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **(E)-10-dodecenyl acetate** is not readily available in public repositories, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Expected Infrared Absorption Bands for **(E)-10-Dodecenyl Acetate**

| Wavenumber (cm ⁻¹) | Intensity | Vibration | Functional Group |
|--------------------------------|-----------|-------------------------|------------------|
| ~3010 | Medium | C-H stretch | =C-H (alkene) |
| 2925, 2855 | Strong | C-H stretch | C-H (alkane) |
| ~1740 | Strong | C=O stretch | Ester |
| ~1670 | Weak | C=C stretch | Alkene (trans) |
| ~1235 | Strong | C-O stretch | Acetate |
| ~965 | Medium | C-H bend (out-of-plane) | trans-alkene |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **(E)-10-Dodecenyl acetate** sample
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **(E)-10-dodecenyl acetate** in approximately 0.7 mL of CDCl_3 in a clean, dry vial.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Typical parameters for a 300 MHz spectrometer:
 - Pulse width: $\sim 30^\circ$
 - Acquisition time: 2-3 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 16-64
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters for a 75 MHz spectrometer:
 - Pulse width: $\sim 30\text{-}45^\circ$
 - Acquisition time: 1-2 seconds

- Relaxation delay: 2-5 seconds
- Number of scans: 1024 or more, depending on sample concentration.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate **(E)-10-dodecenyl acetate** from any impurities and obtain its mass spectrum for identification and fragmentation analysis.

Materials:

- **(E)-10-dodecenyl acetate** sample
- Hexane (or other suitable volatile solvent)
- GC vials with caps
- Microsyringe

Procedure:

- Sample Preparation: Prepare a dilute solution of **(E)-10-dodecenyl acetate** in hexane (e.g., 100 $\mu\text{g/mL}$) in a GC vial.
- GC-MS System Setup:

- GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness) is suitable.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Set to a temperature of 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.
- MS Interface Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Injection: Inject 1 μ L of the prepared sample into the GC-MS system.
- Data Acquisition and Analysis:
 - Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **(E)-10-dodecenyl acetate**.
 - Identify the molecular ion peak and analyze the fragmentation pattern.
 - Compare the obtained mass spectrum with library spectra (e.g., NIST) for confirmation.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of **(E)-10-dodecenyl acetate** to identify its functional groups.

Materials:

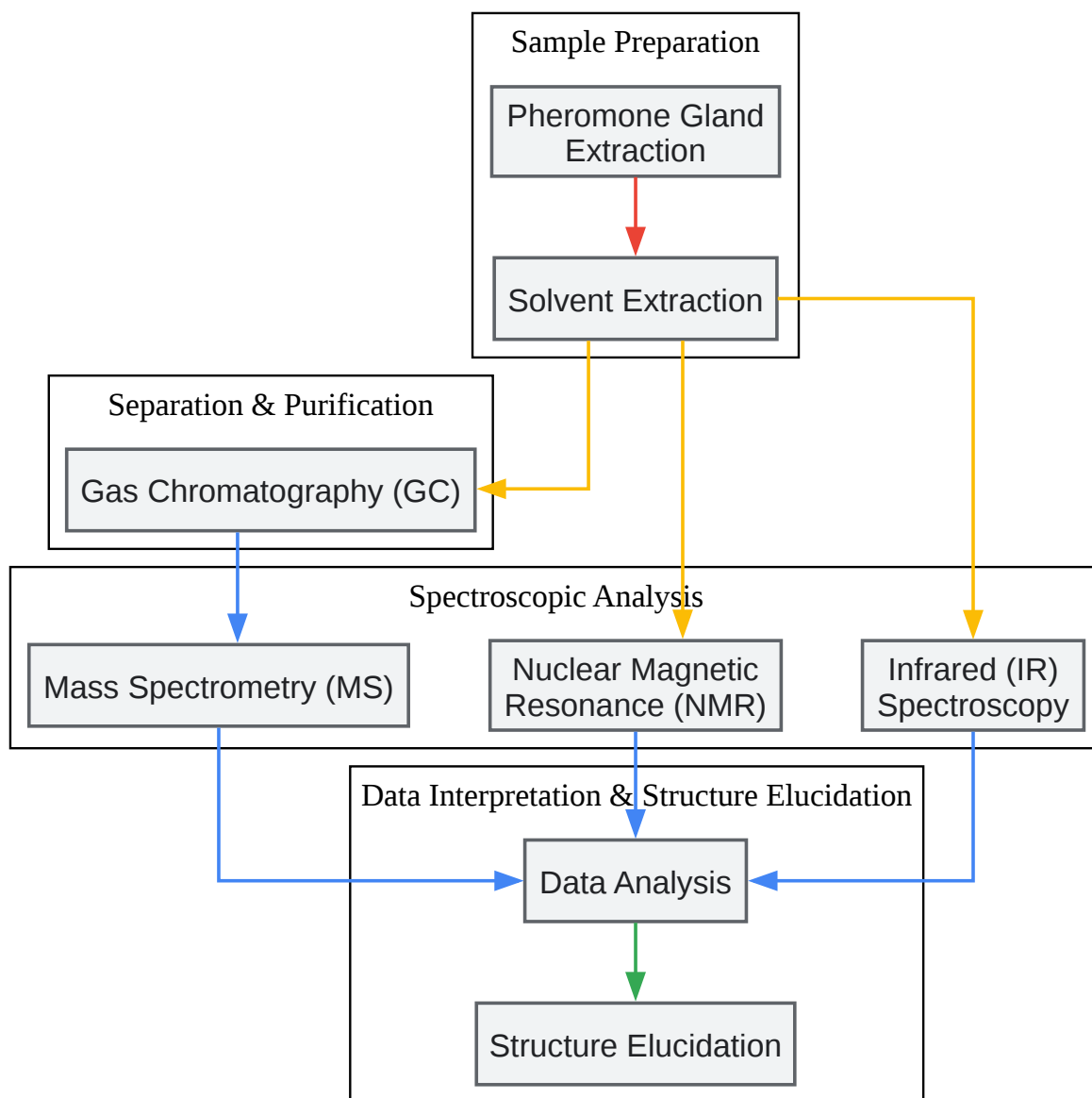
- **(E)-10-dodecenyl acetate** sample (neat liquid)
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Solvent for cleaning (e.g., isopropanol)
- Kimwipes

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal.
- Sample Application: Apply a small drop of neat **(E)-10-dodecenyl acetate** directly onto the ATR crystal.
- Spectrum Acquisition:
 - Acquire the IR spectrum.
 - Typical parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Data Analysis:
 - Identify the characteristic absorption bands for the functional groups present in the molecule (ester C=O, C-O, alkene C=C and =C-H).
 - Correlate the observed bands with the expected values from the literature.
- Cleaning: Clean the ATR crystal thoroughly with isopropanol and a Kimwipe after the measurement.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the identification and characterization of an insect pheromone like **(E)-10-dodecenyl acetate** using spectroscopic techniques.



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Caption: Workflow for Pheromone Identification.

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